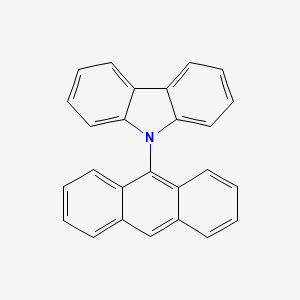
9H-carbazole, 9-(9-anthracenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 9-(9-anthracenyl)- is a compound belonging to the carbazole family. Carbazoles are known for their versatile pharmacological applications and unique chemical properties. This compound, in particular, exhibits unique chemical and biological properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 9H-carbazole, 9-(9-anthracenyl)- can be achieved through various methods. One common approach involves the use of palladium-catalyzed tandem reactions. This method utilizes inexpensive anilines and 1,2-dihaloarenes under microwave irradiation, resulting in a drastic reduction in reaction times and excellent compatibility with different functional groups . Another method involves the use of biphenyl-utilizing bacteria to produce hydroxylated 9H-carbazole metabolites .
Chemical Reactions Analysis
9H-Carbazole, 9-(9-anthracenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, copper cocatalysts, and iridium catalysts. For example, the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls yields N-H carbazoles . Major products formed from these reactions include 9H-carbazol-1-ol and 9H-carbazol-3-ol .
Scientific Research Applications
9H-Carbazole, 9-(9-anthracenyl)- has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various derivatives with unique optoelectronic properties . In biology and medicine, it has been studied for its antibacterial, antifungal, antiparasitic, antiviral, and anticancer activities . Additionally, it is used in the development of nanodevices, rechargeable batteries, and electrochemical transistors .
Mechanism of Action
The mechanism of action of 9H-carbazole, 9-(9-anthracenyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of angiogenesis and inflammation . It also interacts with protein kinases, adrenoceptors, and other molecular targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
9H-Carbazole, 9-(9-anthracenyl)- can be compared with other similar compounds such as 9H-fluorene, dibenzofuran, and dibenzothiophene. These compounds share similar structural elements and pharmacological activities . 9H-carbazole, 9-(9-anthracenyl)- is unique due to its specific chemical structure and the diverse range of applications it offers in various scientific fields .
Properties
CAS No. |
85292-68-8 |
|---|---|
Molecular Formula |
C26H17N |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
9-anthracen-9-ylcarbazole |
InChI |
InChI=1S/C26H17N/c1-3-11-20-18(9-1)17-19-10-2-4-12-21(19)26(20)27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h1-17H |
InChI Key |
NVOHIWQOPZIESE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















